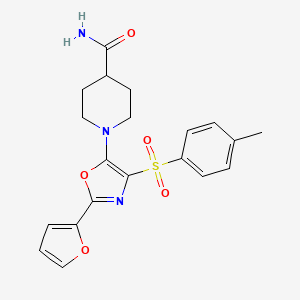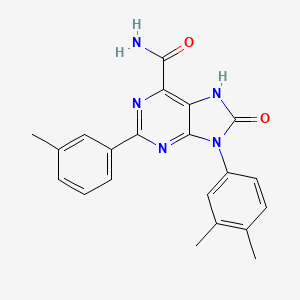![molecular formula C21H15FN2O2S B2642087 1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-16-4](/img/structure/B2642087.png)
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been known to exhibit pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines involves a thiophene ring fused with a pyrimidine ring . The exact structure of the compound “1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” would involve additional substitutions on this basic structure.
Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines can vary depending on the substitutions on the ring structure. The synthesis reactions mentioned above involve the formation of a pyrimidine ring from a thiophene precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Thieno[3,2-d]pyrimidines, in general, are aromatic heterocyclic compounds .
Scientific Research Applications
Biochemical Modulation and Treatment Efficacy
The compound 1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, as part of fluorinated pyrimidine-based regimens, plays a significant role in the treatment of colorectal cancer. The efficacy and toxicity of these regimens, including single-agent bolus 5-fluorouracil (5-FU), have been extensively studied. It's noteworthy that the unmodulated infusion regimens of such compounds demonstrated encouraging results with a favorable toxicity profile and prolonged survival duration compared to 5-FU bolus therapy, highlighting their potential in improving patient outcomes (Leichman et al., 1995).
Pharmacogenetic Implications
Research has also delved into the pharmacogenetic aspects of compounds similar to this compound. A study exploring the clinical relevance of different dihydropyrimidine dehydrogenase gene single nucleotide polymorphisms (SNPs) on tolerance to 5-fluorouracil (5-FU) underscores the significance of genetic variations in influencing the severity of 5-FU toxicity. This study suggests that pretherapeutic detection of specific DPYD gene SNPs could help avoid severe toxic side effects, advocating for a personalized approach in administering 5-FU-based treatments (Morel et al., 2006).
Environmental and Molecular Effects
In the environmental and molecular spectrum, the compound's analogs have been studied concerning their impact on DNA methylation in children, indicating the role of such compounds in potential epigenetic modifications. The study emphasizes the need to consider co-exposure to different types of chemicals and adjusting for blood cell types to increase the sensitivity of epigenetic analyses for epidemiological studies (Huen et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c1-2-14-6-8-15(9-7-14)13-23-18-10-11-27-19(18)20(25)24(21(23)26)17-5-3-4-16(22)12-17/h2-12,18-19H,1,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXYOGOGILQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2642007.png)
![2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2642008.png)
![N-(2-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2642009.png)
![3-Amino-4-chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B2642010.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2642012.png)


![N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2642018.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2642020.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2642027.png)
